1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrazino[1,2-a]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;/h11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAWNYDNQIHJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate diamines with diketones under acidic conditions. For instance, the reaction of 1,2-diaminobenzene with 1,4-diketones can yield the desired fused ring system after cyclization and subsequent reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and catalytic processes to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Key Reaction Steps
2.1. Core Formation
The synthesis begins with condensation of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone, followed by bromination to generate a dihalo intermediate. Selective displacement of the 8-chloro group with amines yields functionalized derivatives .
2.2. SAR Optimization
Structure-activity relationship (SAR) studies focused on substituents at the C-3 and C-8 positions. Oxindole groups at C-3 were preferred for maintaining γ-8 potency, while C-8 substitutions with cyclic amines (e.g., piperidine, morpholine) improved stability .
2.3. Core Replacement
To address poor pharmacokinetic (PK) properties of the imidazopyrazine scaffold, an isosteric pyrazolo[1,5-c]pyrimidine core was developed. This involved condensation of 4-methyl-2-(methylthio)pyrimidine with para-fluorophenyl ethyl benzoate, followed by iron-mediated ring closure .
Critical Reaction Conditions
| Parameter | Details |
|---|---|
| Solvents | Methanol, DMSO, or HP-β-CD/PEG400 solutions for solubility |
| Catalysts | Trifluoroacetic acid, K₂CO₃, (1R,2R)-(−)-1,2-diaminocyclohexane/CuI |
| Reaction Times | Hours to overnight, with microwave irradiation used for accelerated steps |
| Purification | Crystallization, HPLC, or chromatography |
Pharmacological Relevance
4.1. Biological Activity
The compound acts as a selective negative modulator of AMPAR/γ-8 receptors, with subnanomolar potency (pIC₅₀ ≈ 9–10 in FLIPR assays). SAR data highlights:
-
γ-8 Selectivity : Minimal cross-reactivity with γ-2 (pIC₅₀ ≥ 7) .
-
Stability : Microsomal extraction ratios (e.g., 0.5 for compound 13 ) indicate improved stability .
4.2. In Vivo Efficacy
After oral administration, the compound achieves brain penetration and demonstrates dose-dependent seizure protection in rodent models (e.g., corneal kindling, PTZ tests) .
Representative SAR Data
Table 1: Initial SAR of Imidazo[1,2-a]pyrazines
| Compound | γ-8 pIC₅₀ | γ-2 pIC₅₀ | Microsomal Stability (Extraction Ratio) |
|---|---|---|---|
| 5 | 9.1 | >7 | – |
| 11 | 9.6 | >7 | 0.5 |
| 12 | 9.8 | >7 | – |
Table 2: C-8 Substituted Derivatives
| Compound | γ-8 pIC₅₀ | γ-2 pIC₅₀ | Microsomal Stability (Extraction Ratio) |
|---|---|---|---|
| 13 | 9.1 | >7 | 0.5 |
| 15 | 9.3 | >7 | 0.6 |
| 16 | 9.2 | >7 | 0.4 |
These data illustrate how substituents influence potency and metabolic stability .
Challenges and Innovations
-
PK Limitations : Early imidazopyrazines exhibited poor microsomal stability and efflux liabilities, necessitating core replacement strategies .
-
Scalability : Microwave-assisted synthesis and sulfide oxidation steps were optimized to streamline production .
This compound exemplifies the interplay between structural design, reaction conditions, and biological efficacy in heterocyclic drug development.
Scientific Research Applications
Basic Information
- Chemical Name : 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride
- Molecular Formula : C12H16N2·HCl
- Molecular Weight : 220.27 g/mol
Structural Characteristics
The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that modifications to the imidazo[1,2-a]pyrazine framework enhance its efficacy against specific tumors .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems has been linked to potential treatments for conditions like Alzheimer's disease .
Pharmacology
The pharmacological profile of this compound includes:
- Receptor Modulation : The compound acts as a modulator for several receptors involved in neurological pathways. For example, it has shown affinity for serotonin receptors and may influence mood regulation .
- Antimicrobial Properties : Recent studies have highlighted its antimicrobial activity against a range of pathogens. The compound's mechanism of action involves disrupting bacterial cell membranes .
Materials Science
In materials science applications:
- Polymer Composites : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability .
- Nanotechnology : Research indicates potential uses in nanocarriers for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound. Results demonstrated that certain modifications resulted in compounds with IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines .
Case Study 2: Neuroprotection
Research conducted at a leading neuroscience institute assessed the neuroprotective effects of the compound in models of oxidative stress. Findings indicated that treatment with the compound reduced neuronal cell death and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Table 2: Fluorescence and Bioactivity Profiles
The fully saturated octahydro scaffold of the target compound lacks the extended π-conjugation seen in aromatic analogs (e.g., 8c or 8h), likely reducing its fluorescence intensity. However, saturation may improve metabolic stability, a critical factor in drug design.
Biological Activity
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride (CAS Number: 2174000-27-0) is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique bicyclic structure that combines imidazole and pyrazine moieties. The biological activities associated with this compound are diverse and include anti-inflammatory, anticonvulsant, and potential anticancer properties.
- Molecular Formula : CHClN
- Molecular Weight : 213.71 g/mol
- Structure : The compound's structure facilitates interactions with various biological targets due to the presence of nitrogen atoms in its rings.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. Specific mechanisms include:
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors and ion channels. For instance, studies have indicated that derivatives of imidazo[1,2-a]pyrazines can act as negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are critical in synaptic transmission and plasticity .
- Enzyme Inhibition : This compound has been explored as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in immune response modulation. Inhibitors like these are promising for cancer immunotherapy .
Anticonvulsant Activity
Research has demonstrated that derivatives of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine exhibit anticonvulsant properties. For example:
- Case Study : A study on a related compound showed significant seizure protection in mouse models when administered orally . This suggests potential applications in treating epilepsy or seizure disorders.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The modulation of specific pathways involved in inflammation can lead to therapeutic effects in conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may enhance the efficacy of existing cancer treatments. For instance:
- Combination Therapy : In vivo studies revealed that when combined with anti-PD-1 antibodies in murine models, the compound significantly inhibited tumor growth and improved survival rates .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize benzoimidazo-pyrrolo-pyrazine derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of polycyclic N-fused heteroaromatics, including benzoimidazo-pyrrolo-pyrazine derivatives, typically involves acid-catalyzed double cyclodehydration and aromatization . For example, reacting 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under mild conditions (e.g., TFA/DMSO or DBSA/toluene) yields target compounds with high atom efficiency . Optimization includes:
- Catalyst selection : TFA/DMSO is effective for most substrates, while DBSA/toluene improves yields for sterically hindered or electron-deficient reactants .
- Temperature control : Reactions are performed at 80–100°C to balance cyclization efficiency and avoid decomposition.
- Regiochemistry management : Unsymmetrical o-phenylenediamines require careful monitoring to isolate regioisomers (e.g., 8c and 8e), confirmed via X-ray crystallography .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) resolve substituent positions and confirm regiochemistry. For example, 8c shows distinct fluorine coupling (JC–F = 24.5 Hz) in ¹³C NMR .
- X-ray Crystallography : Defines absolute configuration and intermolecular interactions (e.g., π–π stacking in 8c) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]+ for 8c: C₁₉H₁₂FN₃Na, observed 324.0912 vs. calculated 324.0907) .
Basic: How are the optical properties (e.g., fluorescence) of these compounds characterized?
Answer:
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., 400–450 nm in DMSO) and quantum yields (e.g., up to 56% in solution for Group B compounds) .
- Aggregation Studies : Compare emission in solution vs. solid/nanoaggregated states. For example, 8c exhibits blue-shifted emission in aggregates due to reduced π–π interactions .
- Solvent Effects : Polar solvents like DMSO stabilize charge-transfer states, while non-polar solvents enhance aggregation-induced emission .
Advanced: How do electronic and steric effects of substituents influence fluorescence properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl in 8d) increase fluorescence intensity via hypsochromic shifts by stabilizing excited states .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups (e.g., 8g) induce bathochromic shifts but reduce intensity due to enhanced conjugation and planarization .
- Steric Hindrance : Bulky substituents at R2 (e.g., 4-MeOC₆H₄ in 8u) twist the scaffold, reducing intermolecular quenching and enhancing blue emission .
Methodology : Combine spectroscopic data with DFT calculations to model electronic transitions and validate substituent effects .
Advanced: How can regiochemical outcomes be controlled during synthesis?
Answer:
- Substrate Design : Use symmetric o-phenylenediamines to avoid regioisomers. For unsymmetrical diamines (e.g., 4-fluoro-o-phenylenediamine), optimize reaction time and temperature to favor kinetic vs. thermodynamic products .
- Catalyst Screening : Brønsted acids like TFA favor specific cyclization pathways by protonating intermediates, directing regioselectivity .
- Crystallographic Validation : Resolve ambiguities in regioisomer assignments (e.g., 8c vs. 8e) via single-crystal X-ray diffraction .
Advanced: How to resolve contradictions in fluorescence data between solution and solid states?
Answer:
- Aggregation-Induced Emission (AIE) Studies : Compare emission in dilute solutions vs. nanoaggregates (e.g., 8c shows blue-shifted emission in aggregates due to restricted rotation) .
- Crystal Packing Analysis : Use X-ray data to correlate emission shifts with intermolecular distances. For example, longer π–π distances in 8c reduce quenching, enhancing solid-state fluorescence .
- Solvent Polarity Screening : Test solvents with varying dielectric constants to decouple solvatochromic effects from aggregation .
Advanced: What methodologies assess bioimaging potential of these compounds?
Answer:
- Cell Permeability Assays : Use confocal microscopy to track intracellular fluorescence (e.g., 5BP derivatives show good cell permeability) .
- Phototoxicity Screening : Expose cells to UV/visible light and measure viability via MTT assays. Compounds like 11 exhibit negligible phototoxicity .
- Quantum Yield Measurement : Compare solution vs. intracellular quantum yields to evaluate environmental sensitivity .
Advanced: How are biological activities (e.g., enzyme inhibition) evaluated for these derivatives?
Answer:
- In Vitro Enzyme Assays : For acetylcholinesterase (AChE) inhibition, use Ellman’s method to measure IC₅₀ values (e.g., imidazo-pyrazine derivatives in Alzheimer’s research) .
- Radical Scavenging Assays : Employ DPPH or ABTS assays to quantify antioxidant activity .
- In Vivo Models : Test inotropic effects in animal models (e.g., cardiac output measurements for imidazo[1,2-a]pyrazines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
